molecular formula C11H11F3O B1366390 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 37851-10-8

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

Cat. No. B1366390
CAS RN: 37851-10-8
M. Wt: 216.2 g/mol
InChI Key: BULGSEUYSPGOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, also known as 4-Trifluoromethylphenylacetone or TFMPA, is an organic compound composed of one butanone group . It has a molecular formula of C11H11F3O and a molecular weight of 216.20000 .


Synthesis Analysis

The synthesis of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .


Molecular Structure Analysis

The molecular structure of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be viewed using Java or Javascript . The exact mass of the molecule is 216.07600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- include a molecular weight of 216.20000, a molecular formula of C11H11F3O, and an exact mass of 216.07600 . The boiling point, melting point, density, and flash point are not available .

Scientific Research Applications

1. Kinetic Resolution of 1-(4-(trifluoromethyl)phenyl)ethanol Enantiomers

  • Application Summary : The compound is used in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .
  • Methods of Application : Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .
  • Results : Under optimized conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, indicating an efficient kinetic resolution process .

2. Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

  • Application Summary : The compound is used in the asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .
  • Methods of Application : A ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE . VsTA was further engineered via a semi-rational strategy .
  • Results : The obtained R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones . Better thermal stability for the R411A variant was observed with 25.4% and 16.3% increase in half-life at 30 °C and 40 °C, respectively .

3. Synthesis of Trifluoromethylated Indenopyrazole

  • Application Summary : The compound is used in the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .
  • Methods of Application : The synthesis involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
  • Results : The result is a new tricyclic, trifluoromethylated indenopyrazole .

4. Synthesis of Trifluoromethyl-Substituted Dielectrophile

  • Application Summary : The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .
  • Methods of Application : The synthesis involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product then reacts with hydroxylamine and hydrazine .
  • Results : The result is a new trifluoromethyl-substituted dielectrophile .

5. Synthesis of Trifluoromethylated Indenopyrazole

  • Application Summary : The compound is used in the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .
  • Methods of Application : The synthesis involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
  • Results : The result is a new tricyclic, trifluoromethylated indenopyrazole .

6. Synthesis of Trifluoromethyl-Substituted Dielectrophile

  • Application Summary : The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .
  • Methods of Application : The synthesis involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product then reacts with hydroxylamine and hydrazine .
  • Results : The result is a new trifluoromethyl-substituted dielectrophile .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULGSEUYSPGOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464034
Record name 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

CAS RN

37851-10-8
Record name 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.